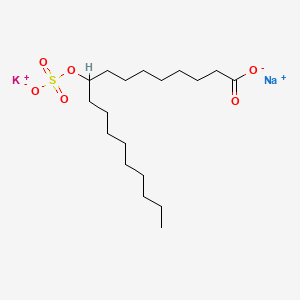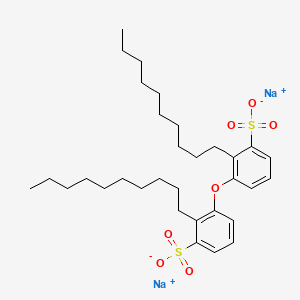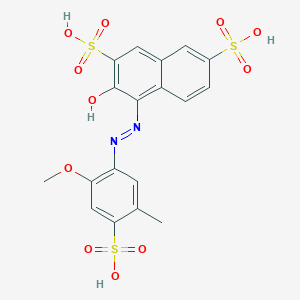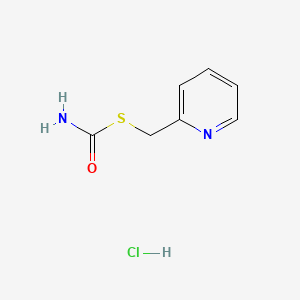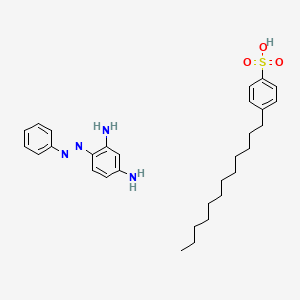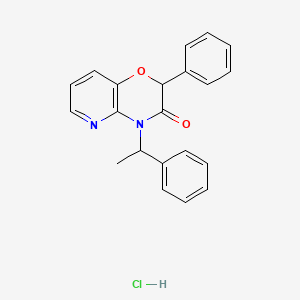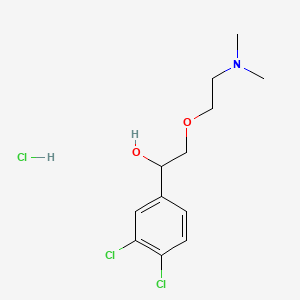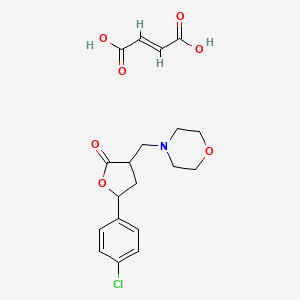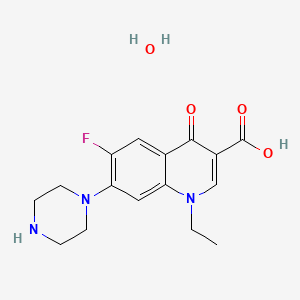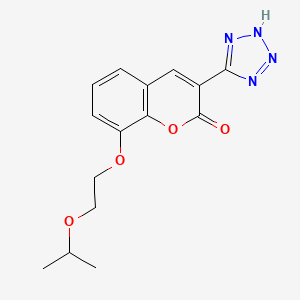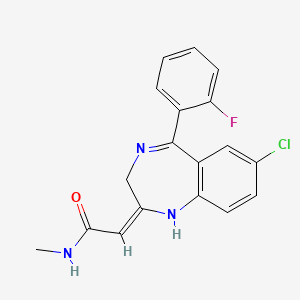
(7-Chloro-5-(2-fluorophenyl)-2,3-dihydro-1H-1,4-benzodiazepin-2-ylidene)-N-methylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(7-Chloro-5-(2-fluorophenyl)-2,3-dihydro-1H-1,4-benzodiazepin-2-ylidene)-N-methylacetamide is a compound belonging to the benzodiazepine class. Benzodiazepines are well-known for their psychoactive properties, often used in the treatment of anxiety, insomnia, and other central nervous system disorders. This specific compound is a derivative of the 1,4-benzodiazepine family, which has been extensively studied for its pharmacological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (7-Chloro-5-(2-fluorophenyl)-2,3-dihydro-1H-1,4-benzodiazepin-2-ylidene)-N-methylacetamide typically involves the formation of the benzodiazepine core followed by functional group modifications. One common method involves the condensation of benzodiazepines with tosylmethyl isocyanide or ethyl isocyanoacetate under mild conditions . This process can be carried out in a one-pot reaction, reducing the number of synthetic steps and improving yield.
Industrial Production Methods
Industrial production methods for this compound often involve scalable synthetic routes that minimize by-products and simplify purification. The use of isocyanide reagents has been shown to be effective in producing high yields of benzodiazepine derivatives . These methods are designed to be efficient and cost-effective, suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
(7-Chloro-5-(2-fluorophenyl)-2,3-dihydro-1H-1,4-benzodiazepin-2-ylidene)-N-methylacetamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various functional group modifications, making it a versatile intermediate in organic synthesis .
Biology
In biological research, (7-Chloro-5-(2-fluorophenyl)-2,3-dihydro-1H-1,4-benzodiazepin-2-ylidene)-N-methylacetamide is studied for its interactions with biological macromolecules. It serves as a model compound for understanding the behavior of benzodiazepines in biological systems .
Medicine
Medically, this compound is investigated for its potential therapeutic effects. Benzodiazepines are known for their anxiolytic, sedative, and muscle relaxant properties, and this compound is no exception .
Industry
In the industrial sector, this compound is used in the production of pharmaceuticals and other chemical products. Its stability and reactivity make it suitable for various industrial applications .
Mecanismo De Acción
The mechanism of action of (7-Chloro-5-(2-fluorophenyl)-2,3-dihydro-1H-1,4-benzodiazepin-2-ylidene)-N-methylacetamide involves binding to central benzodiazepine receptors, which interact allosterically with GABA receptors. This interaction potentiates the effects of the inhibitory neurotransmitter GABA, increasing the inhibition of the ascending reticular activating system and blocking cortical and limbic arousal .
Comparación Con Compuestos Similares
Similar Compounds
Norfludiazepam: A metabolite of flurazepam with similar pharmacological properties.
Cinolazepam: A benzodiazepine derivative with anxiolytic, anticonvulsant, and sedative properties.
Ethyl loflazepate: Another benzodiazepine derivative used for its anxiolytic and sedative effects.
Uniqueness
What sets (7-Chloro-5-(2-fluorophenyl)-2,3-dihydro-1H-1,4-benzodiazepin-2-ylidene)-N-methylacetamide apart is its specific chemical structure, which allows for unique interactions with biological targets. Its fluorophenyl group enhances its binding affinity and specificity, making it a valuable compound for research and therapeutic applications .
Propiedades
Número CAS |
112634-61-4 |
|---|---|
Fórmula molecular |
C18H15ClFN3O |
Peso molecular |
343.8 g/mol |
Nombre IUPAC |
(2E)-2-[7-chloro-5-(2-fluorophenyl)-1,3-dihydro-1,4-benzodiazepin-2-ylidene]-N-methylacetamide |
InChI |
InChI=1S/C18H15ClFN3O/c1-21-17(24)9-12-10-22-18(13-4-2-3-5-15(13)20)14-8-11(19)6-7-16(14)23-12/h2-9,23H,10H2,1H3,(H,21,24)/b12-9+ |
Clave InChI |
JODMVMCGAIIFET-FMIVXFBMSA-N |
SMILES isomérico |
CNC(=O)/C=C/1\CN=C(C2=C(N1)C=CC(=C2)Cl)C3=CC=CC=C3F |
SMILES canónico |
CNC(=O)C=C1CN=C(C2=C(N1)C=CC(=C2)Cl)C3=CC=CC=C3F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


